molecular formula C17H19Cl2N3 B13988880 N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline CAS No. 66710-89-2

N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline

Katalognummer: B13988880
CAS-Nummer: 66710-89-2
Molekulargewicht: 336.3 g/mol
InChI-Schlüssel: IWFRXBODWOXHMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline is a synthetic organic compound known for its unique chemical structure and properties It is characterized by the presence of two chloroethyl groups attached to the nitrogen atoms and a diazenyl group linked to an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline typically involves the reaction of aniline derivatives with chloroethylating agents. One common method is the reaction of 4-[(2-methylphenyl)diazenyl]aniline with 2-chloroethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve consistent quality and yield. The use of automated systems and advanced analytical techniques ensures the efficient production of this compound for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted anilines, amines, and other derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic compounds and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its use as a biochemical probe.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and other diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Wirkmechanismus

The mechanism of action of N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline involves its interaction with cellular components, leading to various biochemical effects. The compound can alkylate DNA and proteins, disrupting their normal function and leading to cell death. This property is particularly useful in cancer research, where it is studied for its potential to target and kill cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline is unique due to the presence of the diazenyl group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

66710-89-2

Molekularformel

C17H19Cl2N3

Molekulargewicht

336.3 g/mol

IUPAC-Name

N,N-bis(2-chloroethyl)-4-[(2-methylphenyl)diazenyl]aniline

InChI

InChI=1S/C17H19Cl2N3/c1-14-4-2-3-5-17(14)21-20-15-6-8-16(9-7-15)22(12-10-18)13-11-19/h2-9H,10-13H2,1H3

InChI-Schlüssel

IWFRXBODWOXHMY-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1N=NC2=CC=C(C=C2)N(CCCl)CCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.